![molecular formula C14H19Cl3N4OS B11718342 N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11718342.png)
N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)urea is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dimethylaniline with carbon disulfide to form a dithiocarbamate intermediate. This intermediate is then reacted with trichloroacetyl chloride to form the trichloroethyl derivative. Finally, the trichloroethyl derivative is reacted with N,N-dimethylurea under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(2,4-dibromoanilino)carbothioyl]amino}ethyl)urea: This compound has similar structural features but includes bromine atoms instead of methyl groups.
2,2,2-Trichloro-1,1-dimethylethyl chloroformate: Another compound with a trichloroethyl group but different functional groups.
Uniqueness
N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)urea is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C14H19Cl3N4OS |
|---|---|
Poids moléculaire |
397.7 g/mol |
Nom IUPAC |
1,1-dimethyl-3-[2,2,2-trichloro-1-[(2,4-dimethylphenyl)carbamothioylamino]ethyl]urea |
InChI |
InChI=1S/C14H19Cl3N4OS/c1-8-5-6-10(9(2)7-8)18-12(23)19-11(14(15,16)17)20-13(22)21(3)4/h5-7,11H,1-4H3,(H,20,22)(H2,18,19,23) |
Clé InChI |
BPQZMFHAEMCBGU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



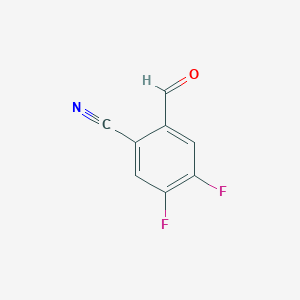
![N'-[(E)-(4-bromophenyl)methylidene]-3-methyl-7-nitro-1H-indole-2-carbohydrazide](/img/structure/B11718272.png)
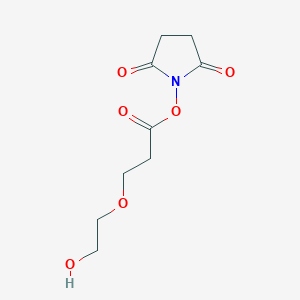
![5-{[4-(Diethylamino)phenyl]methylidene}-1,3-bis(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11718280.png)
![2-[(E)-{[(Z)-[Amino(methylsulfanyl)methylidene]amino]imino}methyl]-4-methylphenol](/img/structure/B11718281.png)
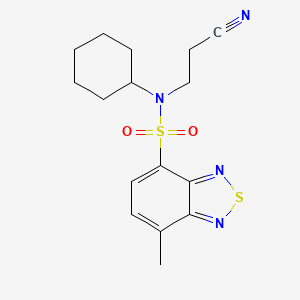
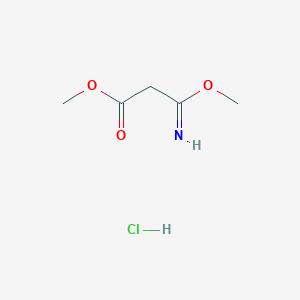
![Ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate](/img/structure/B11718296.png)
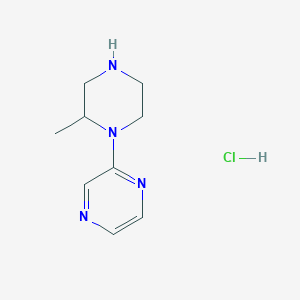
![1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride](/img/structure/B11718310.png)

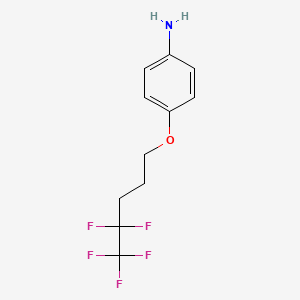
![[(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B11718317.png)
